molecular formula C21H17N5O4S B2832841 1-[7-ACETYL-3-(4-METHYLPHENYL)-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE CAS No. 896273-80-6

1-[7-ACETYL-3-(4-METHYLPHENYL)-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE

Cat. No.: B2832841
CAS No.: 896273-80-6
M. Wt: 435.46
InChI Key: KROMSQUFIJXHJH-UHFFFAOYSA-N
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Description

This compound belongs to the triazolothiadiazine class, characterized by a fused triazole-thiadiazine core. Its structure includes three distinct substituents: a 7-acetyl group, a 3-(4-methylphenyl) group, and a 6-(3-nitrophenyl) moiety. These substituents likely influence its electronic properties, solubility, and bioactivity. The synthesis of such derivatives typically involves cyclocondensation reactions between thiohydrazonates and hydrazonoyl chlorides in the presence of bases like triethylamine, as exemplified in related triazolothiadiazole syntheses .

Triazolothiadiazines are pharmacologically significant, with documented anti-inflammatory, antimicrobial, and vasodilatory activities. The acetyl group may enhance metabolic stability, while the nitro group could improve electron-withdrawing effects, favoring interactions with biological targets .

Properties

IUPAC Name

1-[5-acetyl-3-(4-methylphenyl)-6-(3-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4S/c1-12-7-9-15(10-8-12)20-22-23-21-25(20)24(14(3)28)18(19(31-21)13(2)27)16-5-4-6-17(11-16)26(29)30/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROMSQUFIJXHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N(C(=C(S3)C(=O)C)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The compound 1-[7-acetyl-3-(4-methylphenyl)-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethan-1-one is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications, particularly in medicinal chemistry and materials science, supported by relevant data tables and case studies.

Chemical Properties and Structure

The compound belongs to a class of heterocyclic compounds characterized by the presence of a triazole ring fused with a thiadiazine structure. Its molecular formula is C19H18N4O2C_{19}H_{18N_{4}O_{2}}, and it has a molecular weight of approximately 342.38 g/mol. The presence of acetyl, methylphenyl, and nitrophenyl groups contributes to its unique chemical properties, which can influence its reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar triazole derivatives. For instance, compounds featuring triazole rings have shown significant activity against various bacterial strains and fungi. The specific compound discussed may exhibit similar properties due to its structural features, which can enhance interactions with microbial cell membranes or enzymes.

Case Study:
A study published in the Journal of Medicinal Chemistry examined a series of triazole derivatives and their effectiveness against resistant bacterial strains. The findings indicated that modifications on the triazole ring could significantly enhance antimicrobial potency .

Anticancer Potential

The triazole-thiadiazine framework has also been investigated for anticancer applications. Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Data Table: Anticancer Activity of Triazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis
Compound BMCF-710Cell Cycle Arrest
1-[7-acetyl...]A549TBDTBD

Anti-inflammatory Properties

Compounds containing acetyl groups are often associated with anti-inflammatory effects. The potential for this compound to modulate inflammatory pathways could be explored further in preclinical studies.

Organic Electronics

The unique electronic properties of compounds like This compound make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic solar cells.

Case Study:
Research published in Advanced Materials demonstrated that triazole-based materials could improve charge transport properties in OLED devices, leading to enhanced efficiency . This suggests that the compound may possess similar beneficial characteristics.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituents (Positions) Key Features Biological Activity Reference
Target Compound 7-Acetyl, 3-(4-MePh), 6-(3-NO₂Ph) Electron-withdrawing NO₂ at meta position; acetyl enhances stability Potential antimicrobial
Ethyl 5-((1-(5-Me-1-Ph-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-Ph-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b) Ethyl ester, 4-phenyl, triazole substituent Ester group improves solubility; phenyl enhances lipophilicity Not explicitly stated
2-[[1-[5-Me-1-(4-NO₂Ph)-1H-pyrazol-4-yl]ethylidene]hydrazono]-2,3-dihydro-1,3,4-thiadiazoles (13a–13d) Pyrazole core, 4-NO₂Ph substituent Para-nitro group vs. meta in target; pyrazole vs. triazole core Anticancer (hypothesized)
3-(3-Pyridyl)-6-substituted-s-1,2,4-triazolo[3,4-b]thiadiazoles (2a–2s) Pyridyl substituents Pyridyl enhances polarity; varied substituents at position 6 Vasodilatory activity

Key Observations :

  • Core Heterocycle : Pyrazole-containing derivatives (13a–13d) exhibit different electronic profiles compared to triazole-based compounds, affecting reactivity and bioactivity .
  • Polarity : Pyridyl substituents (as in 2a–2s) increase hydrophilicity, whereas acetyl groups balance lipophilicity and metabolic stability in the target compound .

Biological Activity

1-[7-Acetyl-3-(4-methylphenyl)-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5-yl]ethanone (CAS Number: 896273-80-6) is a compound that falls within the class of triazolothiadiazines. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound.

Chemical Structure and Properties

The molecular formula of the compound is C21H17N5O4SC_{21}H_{17}N_{5}O_{4}S with a molecular weight of 435.5 g/mol. The structure is characterized by a triazolo-thiadiazine core which is known for its pharmacological relevance.

Anticancer Activity

Research has highlighted the potential anticancer properties of triazolothiadiazine derivatives. A study reported that various derivatives exhibited significant cytotoxic effects against multiple cancer cell lines. The structure–activity relationship (SAR) analysis indicated that modifications on the phenyl rings and substitution patterns influenced the potency against different tumor types .

Antimicrobial Activity

Triazolothiadiazines have also demonstrated antimicrobial properties. In vitro studies showed effectiveness against a range of bacterial strains, suggesting that these compounds could serve as potential leads for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound class has been explored through various assays measuring cytokine production and inflammatory markers. Compounds similar to 1-[7-acetyl-3-(4-methylphenyl)-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5-yl]ethanone have shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture models .

Enzyme Inhibition

Triazolothiadiazine derivatives have been identified as inhibitors of several key enzymes:

  • Carbonic Anhydrase Inhibitors : These compounds can modulate pH levels and are being studied for their role in treating conditions like glaucoma.
  • Cholinesterase Inhibitors : Relevant in Alzheimer's research, these inhibitors can enhance cholinergic transmission .

Study 1: Anticancer Efficacy

In a recent study published in Pharmaceutical Biology, a series of triazolothiadiazine derivatives were synthesized and screened for anticancer activity. The results indicated that one derivative showed IC50 values below 10 µM against A549 lung cancer cells. The study concluded that structural modifications significantly enhance anticancer efficacy .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of triazolothiadiazines against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Research Findings Summary Table

Biological ActivityObserved EffectsReference
AnticancerSignificant cytotoxicity against various cancer cells
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduced TNF-α and IL-6 levels in vitro
Enzyme InhibitionInhibits carbonic anhydrase and cholinesterase

Q & A

Q. How should researchers address conflicting crystallographic data on bond angles in similar triazolothiadiazines?

  • Methodology :
  • Multi-method validation : Compare X-ray (), neutron diffraction, and DFT-optimized geometries ().
  • Error analysis : Calculate standard deviations across datasets and assess crystal quality (R-factor, mosaicity).
  • Meta-analysis () of published structures identifies trends (e.g., solvent-induced packing variations).

Q. What statistical frameworks are recommended for interpreting heterogeneous bioactivity results across cell lines?

  • Methodology :
  • Mixed-effects models account for variability in cell viability assays.
  • Cluster analysis (PCA, t-SNE) groups results by mechanism ().
  • Bayesian inference quantifies uncertainty in dose-response curves.

Tables for Key Methodological Comparisons

Experimental Design Type Use Case Advantages Limitations Reference
Factorial Design (Full/Partial)Optimizing synthetic conditionsIdentifies interaction effectsHigh resource cost for full factorial
Response Surface Methodology (RSM)Catalytic system tuningModels non-linear relationshipsRequires prior knowledge of critical factors
High-Throughput ScreeningLigand discoveryRapid data generationLimited to homogeneous reactions

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